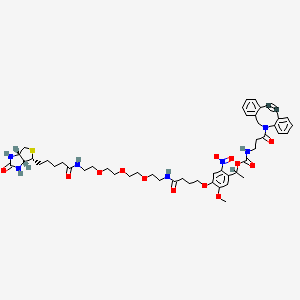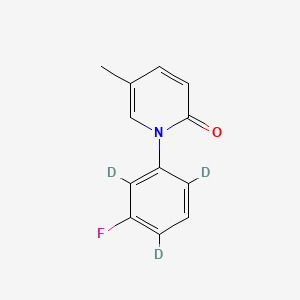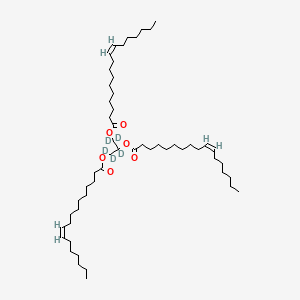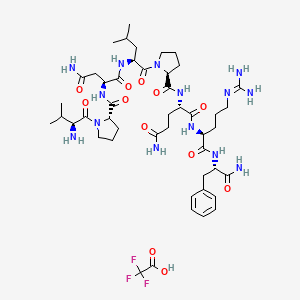
RFRP-3(human) (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RF-amide related peptide-3 (RFRP-3) is a hypothalamic neuropeptide, which is the mammalian ortholog of the avian gonadotropin-inhibitory hormone (GnIH). It plays a crucial role in regulating reproductive functions, energy homeostasis, and metabolism in mammals . RFRP-3 exerts its effects through G-protein coupled receptor 147, inhibiting the reproductive axis and modulating feeding behavior .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RFRP-3 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Industrial Production Methods
Industrial production of RFRP-3 follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
RFRP-3 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered biological activity, which are used for structure-activity relationship studies .
Wissenschaftliche Forschungsanwendungen
RFRP-3 has diverse applications in scientific research:
Chemistry: Used in studies to understand peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive functions, energy homeostasis, and feeding behavior
Medicine: Potential therapeutic target for metabolic disorders, reproductive issues, and appetite regulation
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
RFRP-3 exerts its effects by binding to G-protein coupled receptor 147 (GPR147). This interaction inhibits the release of gonadotropins, thereby regulating reproductive functions. Additionally, RFRP-3 modulates feeding behavior and energy homeostasis by interacting with other neuropeptides in the hypothalamus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gonadotropin-Inhibitory Hormone (GnIH): The avian ortholog of RFRP-3, which also inhibits gonadotropin release.
Kisspeptin: Another hypothalamic peptide involved in regulating reproductive functions.
Neuropeptide Y (NPY): Modulates feeding behavior and energy balance.
Uniqueness
RFRP-3 is unique due to its dual role in regulating both reproductive functions and energy homeostasis. Its ability to inhibit gonadotropin release and stimulate feeding behavior distinguishes it from other neuropeptides .
Eigenschaften
Molekularformel |
C47H73F3N14O12 |
|---|---|
Molekulargewicht |
1083.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H72N14O10.C2HF3O2/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26;3-2(4,5)1(6)7/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52);(H,6,7)/t27-,28-,29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI-Schlüssel |
LCBRZDXHPQCTQQ-UVBOWJBISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


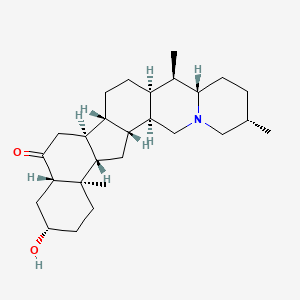
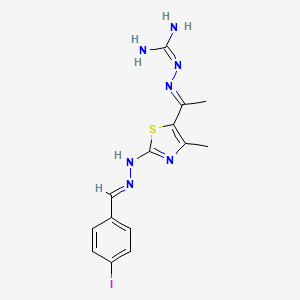
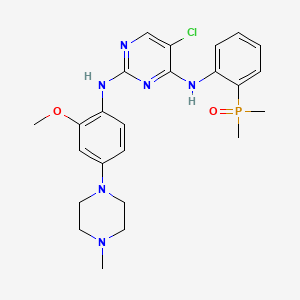

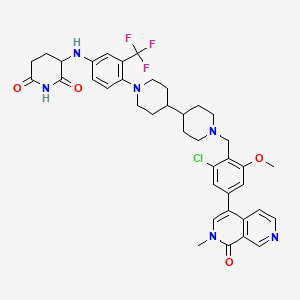
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
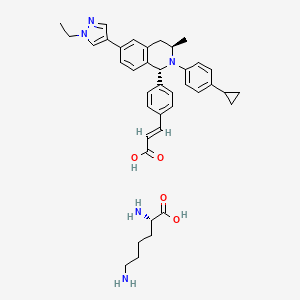
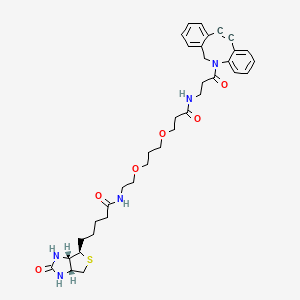
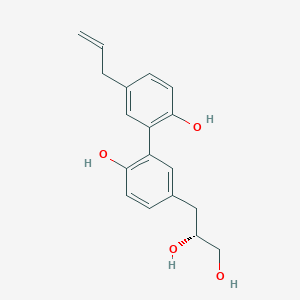
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
